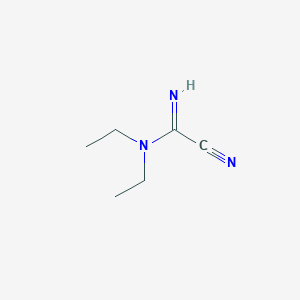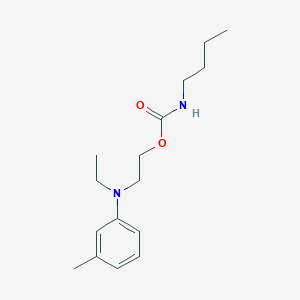
6-(4-chlorophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-chlorophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylpropylsulfanyl group, and a pyrimidine ring
Métodos De Preparación
The synthesis of 6-(4-chlorophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the chlorophenyl and methylpropylsulfanyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-(4-chlorophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 6-(4-chlorophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
When compared to other similar compounds, 6-(4-chlorophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds may include other pyrimidine derivatives with different substituents, such as:
- 6-(4-bromophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile
- 6-(4-fluorophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring, which can influence their chemical properties and applications.
Propiedades
IUPAC Name |
6-(4-chlorophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS/c1-9(2)8-21-15-18-13(12(7-17)14(20)19-15)10-3-5-11(16)6-4-10/h3-6,9H,8H2,1-2H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQBBBZVFOKTAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC(=O)C(=C(N1)C2=CC=C(C=C2)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CSC1=NC(=O)C(=C(N1)C2=CC=C(C=C2)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![dimethyl-[5-[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-1,3-thiazol-2-ylidene]azanium;chloride](/img/structure/B8043030.png)

![N-[3-(butylsulfamoyl)phenyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B8043052.png)


![3-[(4-Methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-2-(piperidin-1-ylmethyl)quinazolin-4-one](/img/structure/B8043069.png)
![4-[5-(4-Hydroxyphenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B8043077.png)
![2-[[3-(Dimethylamino)propyl-[(2-hydroxy-3,5-dimethylphenyl)methyl]amino]methyl]-4,6-dimethylphenol](/img/structure/B8043085.png)



![Methyl 2-[2-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]ethylamino]-2-methylpropanoate](/img/structure/B8043121.png)


